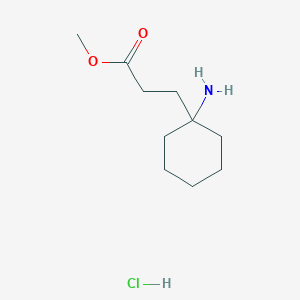

Methyl 3-(1-aminocyclohexyl)propanoate hydrochloride

Description

Methyl 3-(1-aminocyclohexyl)propanoate hydrochloride is a cyclohexylamine-derived ester compound with a hydrochloride salt. Its structure features a cyclohexylamine group attached to a propanoate methyl ester backbone. Key identifiers include:

- CAS Number: 2138145-33-0 .

- Molecular Formula: Presumed to be C₁₁H₂₂ClNO₂ (calculated based on structural analogs).

- Molecular Weight: Estimated ~221.7 g/mol (calculated from formula).

- Purity: Typically ≥95% .

This compound is likely used as an intermediate in organic synthesis or pharmaceutical research, given its amine and ester functionalities.

Properties

IUPAC Name |

methyl 3-(1-aminocyclohexyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-13-9(12)5-8-10(11)6-3-2-4-7-10;/h2-8,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJXKDCUSPGECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1(CCCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1-aminocyclohexyl)propanoate hydrochloride typically involves the reaction of 1-aminocyclohexane with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired ester product. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-aminocyclohexyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aminocyclohexyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aminocyclohexyl derivatives.

Scientific Research Applications

Methyl 3-(1-aminocyclohexyl)propanoate hydrochloride is utilized in various scientific research fields, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.

Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(1-aminocyclohexyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclohexyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The ester group may undergo hydrolysis, releasing the active aminocyclohexyl moiety, which can then exert its effects on the target pathways .

Comparison with Similar Compounds

Structural and Molecular Differences

Key Observations :

- Cyclohexyl vs. Aromatic Substitution: The phenyl-substituted analog (C₁₆H₂₄ClNO₂) exhibits higher molecular weight and lipophilicity due to the aromatic ring .

- Ester vs. Carboxylic Acid : The carboxylic acid derivative (CAS 1797692-51-3) lacks the methyl ester, altering solubility and reactivity .

- Simpler Amines: Methyl 3-(methylamino)propanoate HCl (C₅H₁₂ClNO₂) lacks the cyclohexyl group, reducing steric hindrance and synthetic complexity .

Physicochemical Properties

- Solubility: The cyclohexyl group in the target compound likely reduces water solubility compared to the methylamino analog (C₅H₁₂ClNO₂) .

- Stability: The trifluoromethyl-substituted analog (e.g., methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate HCl) may exhibit enhanced stability due to electron-withdrawing effects .

- Melting Points : Data is sparse, but hydrochloride salts generally have higher melting points than free bases.

Biological Activity

Methyl 3-(1-aminocyclohexyl)propanoate hydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by a cyclohexyl ring attached to an amino group, which contributes to its unique biological properties. The compound's structure allows for interactions with various biomolecules, influencing its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The aminocyclohexyl moiety can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. Additionally, the ester group may undergo hydrolysis, releasing the active aminocyclohexyl component that can influence various signaling pathways.

Pharmacological Applications

Research indicates that this compound exhibits a range of biological activities:

- Antidepressant Activity : Similar compounds have been studied for their potential antidepressant effects, suggesting that this compound may also influence mood-regulating pathways.

- Antitumor Effects : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative activity against various cancer cell lines, indicating potential applications in oncology .

- Neuroprotective Properties : Investigations into related compounds have shown neuroprotective effects, which may extend to this compound.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit certain enzymes and modulate receptor activity. For example, it has been shown to affect the activity of neurotransmitter receptors, which could contribute to its antidepressant-like effects .

Case Studies

Several case studies highlight the biological significance of this compound:

- Anticancer Activity : In a study involving human tumor cell lines, derivatives of this compound were tested for cytotoxicity. The results indicated significant inhibition of cell proliferation at specific concentrations, suggesting that further exploration into its anticancer properties is warranted.

- Neuropharmacological Effects : A study examined the effects of related compounds on animal models of depression. Results showed that administration led to significant behavioral changes consistent with antidepressant activity, supporting the hypothesis that this compound may have similar effects .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Methyl 3-(1-aminocyclohexyl)propanoate HCl | Antidepressant, Antitumor | Receptor modulation and enzyme inhibition |

| Methyl 3-(1-aminocyclopentyl)propanoate HCl | Antidepressant | Similar receptor interactions |

| Methyl 3-(1-aminocyclobutyl)propanoate HCl | Limited studies available | Potential receptor binding |

This table illustrates that while there are similarities among these compounds in terms of biological activity and mechanisms, this compound may offer distinct advantages due to its specific structural features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.